BenchChemオンラインストアへようこそ!

N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide

Lipophilicity TPSA Membrane Permeability

N-(4-Methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide (CAS 861210-00-6) is a synthetic carboxamide derivative featuring a pyrimidin-2-yloxy bridging group and a para-tolyl substituent. Its structural backbone places it within a class of N-aryl-4-(2-pyrimidinyloxy)benzamides that have been explored in kinase inhibition and anti-proliferative screening libraries.

Molecular Formula C18H15N3O2
Molecular Weight 305.337
CAS No. 861210-00-6
Cat. No. B2600931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide
CAS861210-00-6
Molecular FormulaC18H15N3O2
Molecular Weight305.337
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
InChIInChI=1S/C18H15N3O2/c1-13-3-7-15(8-4-13)21-17(22)14-5-9-16(10-6-14)23-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,22)
InChIKeyHIHAEGGHKAIKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide (CAS 861210-00-6) – Sourcing & Differentiation Guide


N-(4-Methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide (CAS 861210-00-6) is a synthetic carboxamide derivative featuring a pyrimidin-2-yloxy bridging group and a para-tolyl substituent . Its structural backbone places it within a class of N-aryl-4-(2-pyrimidinyloxy)benzamides that have been explored in kinase inhibition and anti-proliferative screening libraries . Predicted physicochemical properties include a density of 1.263±0.06 g/cm³, an acidic pKa of 13.24±0.70, a topological polar surface area (TPSA) of 64.11 Ų, and a calculated LogP of 3.83 . These properties confer a balance of moderate lipophilicity and hydrogen-bonding capacity suitable for cell-permeable probe design, but the specific substitution pattern carries unique steric and electronic consequences that distinguish it from close analogs.

Why N-(4-Methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide Cannot Be Replaced by a Generic In-Class Analog


Although numerous N-aryl-4-(2-pyrimidinyloxy)benzamides share a common core, subtle variations in the N-aryl substituent—such as replacing the 4-methyl group with a 4-methoxy, 2-methyl, or unsubstituted phenyl ring—can drastically alter potency, selectivity, and physicochemical behaviour [1]. For example, the 4-methoxy analog (CAS 860789-51-1) exhibits a TPSA of 73.3 Ų and a lower XLogP3 of 2.9, indicating greater polarity and potentially different membrane permeability relative to the 4-methyl derivative (TPSA 64.11; LogP 3.83) [2]. In kinase inhibitor programs, a single methyl-to-methoxy switch has been shown to invert selectivity between closely related targets [1]. Therefore, procurement of the exact 4-methylphenyl derivative is mandatory when structure–activity relationship (SAR) data demand this precise substitution, and generic replacement with a “similar” N-aryl benzamide risks invalidating biological assay results.

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide (CAS 861210-00-6)


Substituent Polarity Differentiation: 4-Methyl vs. 4-Methoxy Analog Lipophilicity & TPSA Comparison

The target compound (4-methyl) displays a LogP of 3.83 and a TPSA of 64.11 Ų, whereas the 4-methoxy analog (CAS 860789-51-1) exhibits a lower LogP of 2.9 and a higher TPSA of 73.3 Ų [1]. This 0.93 LogP unit increase corresponds to approximately an 8.5-fold higher predicted n-octanol/water partition coefficient for the 4-methyl derivative, indicating substantially greater lipophilicity . The 9.19 Ų reduction in TPSA further suggests improved passive membrane permeability for the 4-methyl compound relative to its methoxy congener [1].

Lipophilicity TPSA Membrane Permeability Medicinal Chemistry

Substituent Steric Effect Differentiation: Para-Methyl vs. Ortho-Methyl Regioisomer Physicochemical Profile

The para-methyl substitution of the target compound yields a linear, rod-like molecular geometry with no additional steric hindrance around the amide bond. In contrast, the ortho-methyl regioisomer (N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide) positions the methyl group adjacent to the amide linkage, which can induce torsional strain and alter the amide's preferred conformation [1]. This conformational restriction is known to affect target binding kinetics and selectivity in benzamide-based kinase inhibitors, where even a single atom shift can reduce potency by >10-fold [1].

Regioisomer Steric Effect Ligand Efficiency Medicinal Chemistry

Carbonic Anhydrase Inhibition Selectivity Window: Target Compound vs. Structurally Related Pyrimidinyloxy Benzamides

Structurally analogous pyrimidinyloxy benzamides have been screened against human carbonic anhydrase isoforms in stopped-flow CO₂ hydration assays. While the target compound itself lacks direct Ki data in public databases, close scaffold analogs exhibit isoform-selective inhibition (e.g., Ki = 0.57 nM for CA IX vs. Ki = 4.60 nM for CA II in a related pyrimidinyloxy benzamide from the University of Pisa ChEMBL dataset [1]). For procurement decisions, this class-level activity profile signals that the 4-(2-pyrimidinyloxy)benzamide core is a privileged CA inhibitor scaffold, but isoform selectivity is exquisitely sensitive to the N-aryl substituent—reinforcing the need to source the exact compound rather than a generic analog [1].

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity BindingDB

Structural Integrity & Traceability: EPA DSSTox Registration Confirms Distinct Chemical Identity

N-(4-Methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide is registered in the EPA CompTox Chemicals Dashboard under DTXSID301322301, providing a unique, government-verified chemical identifier [1]. This distinguishes it from unregistered or ambiguously named analogs that may be sold under similar IUPAC names. Additionally, commercial purity specifications are available: Leyan lists this compound at 90% purity (Lot-dependent) , while CymitQuimica (Biosynth) offered a minimum 95% purity grade before discontinuation . The purity differential (90% vs. 95%) represents a 5% impurity burden that must be accounted for in quantitative biochemical assays.

Chemical Identity DSSTox Regulatory Compliance Procurement

N-(4-Methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide (CAS 861210-00-6) – Optimal Research & Industrial Use Cases


Medicinal Chemistry SAR Exploration of N-Aryl Benzamide Kinase Inhibitor Scaffolds

The target compound's unique 4-methylphenyl substitution (LogP 3.83, TPSA 64.11) makes it a dedicated tool for probing lipophilicity-driven SAR within N-aryl-4-(2-pyrimidinyloxy)benzamide kinase inhibitor series . When screening against targets such as p38 MAP kinase or carbonic anhydrase isoforms, pairing this compound with its 4-methoxy analog (LogP 2.9, TPSA 73.3) enables quantitative assessment of how substituent polarity and hydrogen-bonding capacity modulate target engagement and isoform selectivity [1].

Conformation–Activity Relationship Studies Focusing on Amide Geometry

The para-methyl substitution confers a linear, unhindered amide geometry, making this compound a reference control when evaluating the impact of torsional strain introduced by ortho-substituted regioisomers . This is relevant for benzamide-based programs where amide conformation dictates binding kinetics, as documented in 2-pyrimidinyloxy-N-arylbenzyl amine derivative studies .

Chemical Probe Development Requiring EPA DSSTox-Registered Starting Materials

For translational research projects requiring regulatory-grade chemical identity documentation, the EPA DSSTox registration (DTXSID301322301) provides a unique, verifiable chemical identifier absent for many in-class screening compounds . This facilitates data submission to public databases (PubChem, ChEMBL) and compliance with institutional chemical inventory tracking requirements.

Procurement-Sensitive Hit Validation with Defined Purity Specifications

When confirming screening hits, batch-to-batch purity variability (90%–95% across vendors) must be controlled [1]. Researchers should source this compound from suppliers providing certificate of analysis (COA) documentation and employ orthogonal analytical verification (HPLC, LCMS) before quantitative dose–response assays, particularly when the active impurity profile is unknown .

Quote Request

Request a Quote for N-(4-methylphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.